

Application Note: Quantification of Etofenprox in Soil and Water by LC-MS/MS

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Compound of Interest		
Compound Name:	Etofenprox	
Cat. No.:	B1671711	Get Quote

Abstract

This application note details a robust and sensitive method for the quantification of **Etofenprox** in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocols for sample preparation and analysis provide high recovery and precision, meeting the requirements for environmental monitoring and residue analysis. The method utilizes ultrasonic extraction for soil and liquid-liquid extraction for water, followed by analysis using an LC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. This document provides detailed experimental procedures, validation data, and visual workflows to aid researchers in implementing this method.

Introduction

Etofenprox is a broad-spectrum insecticide used in agriculture to control a variety of pests on crops such as cereals, rice, and vegetables.[1] Its presence and persistence in soil and water are of environmental concern, necessitating sensitive and reliable analytical methods for its quantification. This application note presents a validated LC-MS/MS method for the determination of **Etofenprox** residues in these environmental matrices. The method is highly selective and sensitive, allowing for the detection and quantification of **Etofenprox** at low levels.

Experimental Protocols Materials and Reagents



- Solvents: Acetone, Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH), and Formic Acid (all HPLC or LC-MS grade).
- Reagents: Anhydrous Sodium Sulfate.
- Standards: Certified reference standard of Etofenprox.
- Solid Phase Extraction (SPE) Columns: Silica SPE columns for soil extract cleanup.[1][2]

Sample Preparation: Soil

A method based on ultrasonic disruption is employed for the extraction of **Etofenprox** from soil samples.[1]

- Weigh 5.0 g of the soil sample into a glass centrifuge bottle.
- Add 50.0 mL of acetone to the bottle.
- Extract the sample by sonication for approximately 5 minutes.[1]
- Centrifuge the sample at 1,500 rpm for about 5 minutes.
- Transfer a 1 mL aliquot of the supernatant to a prepared silica SPE column.
- Elute the column with 2 mL of additional acetone into a 15 mL glass tube.
- Evaporate the collected eluate to dryness under a gentle stream of nitrogen in a water bath at 40-50°C.
- Reconstitute the dried extract in 8 mL of a 50:50:0.1 (v/v/v) solution of acetonitrile, water, and formic acid.
- Transfer an aliquot of the final extract into an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Water

For water samples, a liquid-liquid extraction procedure is utilized.

Measure 20.0 mL of the water sample into a 125-mL separatory funnel.



- Add 25 mL of dichloromethane (DCM) to the funnel, shake vigorously, and allow the layers to separate.
- Drain the lower DCM phase into a round bottom flask.
- Repeat the extraction with an additional 25 mL of DCM and combine the DCM phases.
- Add 10 mL of acetone to the combined extract.
- Rotary evaporate the extract to near dryness at a water bath temperature of approximately 40°C.
- Evaporate the remaining residue to complete dryness using a gentle stream of nitrogen.
- Reconstitute the dried extract with 2.00 mL of acetonitrile, followed by the addition of 2.00 mL of 0.2% formic acid solution to achieve a final solvent composition of 50:50:0.1 (v/v/v) acetonitrile:water:formic acid.
- Transfer an aliquot of the final reconstituted extract to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

- LC Column: A C18 reversed-phase column is suitable for the separation.
- Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid is commonly used.
- Injection Volume: 1.0 μL.
- MS Detection: The mass spectrometer is operated in the positive ion electrospray ionization (ESI+) mode. Quantification is performed using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary



The following tables summarize the quantitative performance of the described method.

Table 1: LC-MS/MS MRM Transitions for **Etofenprox**

Analyte	Precursor Ion (m/z)	Product Ion (m/z) - Quantifier	Product Ion (m/z) - Qualifier	Collision Energy (V)
Etofenprox	394.2	177.1	107.0	16
Etofenprox	394.2	177.3	135.0	Not Specified

Data sourced from multiple references, collision energy may require optimization.

Table 2: Method Validation Data for **Etofenprox** in Soil

Parameter	Value
Fortification Levels	0.0100 mg/kg and 0.100 mg/kg
Limit of Quantification (LOQ)	0.0100 mg/kg
Limit of Detection (LOD)	0.0033 mg/kg (calculated as 1/3 of LOQ)
Recovery	$94.33 \pm 2.48\%$ to $100.13 \pm 2.71\%$ (from a study on environmental samples)
Relative Standard Deviation (RSD)	< 7%

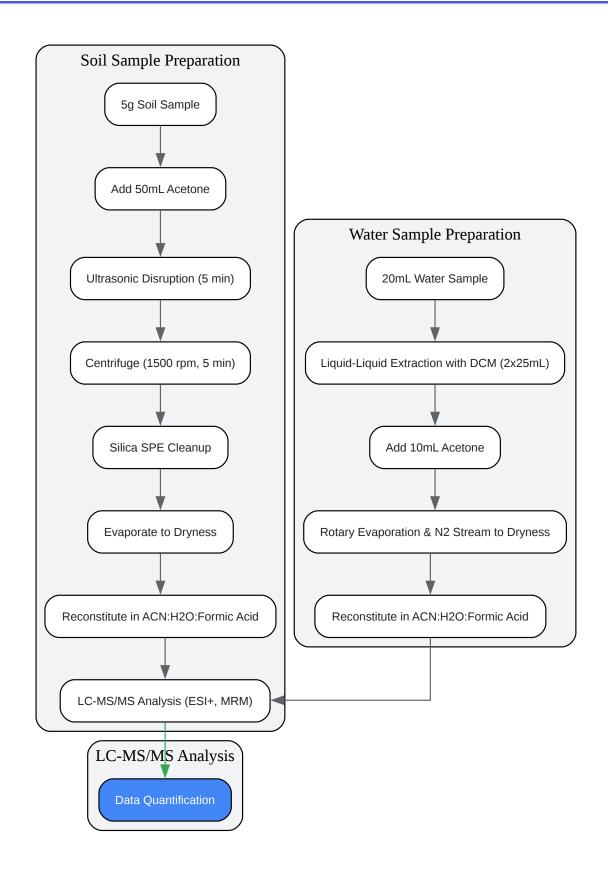
Table 3: Method Validation Data for **Etofenprox** in Water



Parameter	Value
Fortification Levels	0.0500 μg/L and 0.500 μg/L
Limit of Quantification (LOQ)	0.05 μg/L
Limit of Detection (LOD)	0.017 μg/L (calculated as 1/3 of LOQ)
Recovery	$94.33 \pm 2.48\%$ to $100.13 \pm 2.71\%$ (from a study on environmental samples)
Relative Standard Deviation (RSD)	< 7%

Visualizations

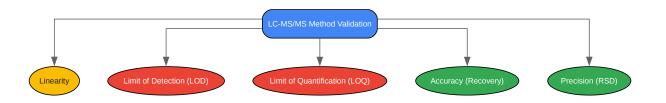




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Caption: Experimental workflow for **Etofenprox** analysis in soil and water.





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Caption: Key parameters for LC-MS/MS method validation.

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References

- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
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